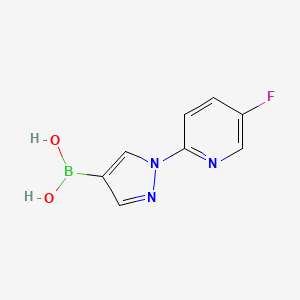
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid is a chemical compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a fluoropyridyl group
准备方法
The synthesis of 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the Fluoropyridyl Group: The fluoropyridyl group can be introduced via nucleophilic substitution reactions using fluorinated pyridine derivatives.
Boronic Acid Functionalization:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the pyrazole ring or the fluoropyridyl group.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted pyrazole derivatives.
科学研究应用
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its medicinal applications focuses on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism by which 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The fluoropyridyl group can enhance the compound’s binding affinity and specificity for certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
相似化合物的比较
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid can be compared with other similar compounds, such as:
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-3-boronic acid: Similar structure but with the boronic acid group at a different position, which can affect its reactivity and binding properties.
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group, leading to different chemical and biological properties.
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-sulfonic acid: Features a sulfonic acid group, which can significantly alter its solubility and reactivity compared to the boronic acid derivative.
The uniqueness of this compound lies in its combination of a boronic acid group with a fluoropyridyl-substituted pyrazole ring, providing a versatile scaffold for the development of new compounds with diverse applications.
属性
IUPAC Name |
[1-(5-fluoropyridin-2-yl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFN3O2/c10-7-1-2-8(11-4-7)13-5-6(3-12-13)9(14)15/h1-5,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBUDVKZQBVEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=NC=C(C=C2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
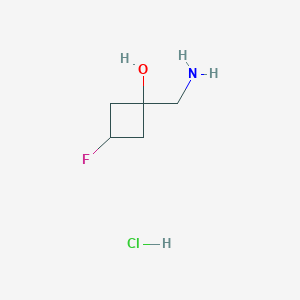
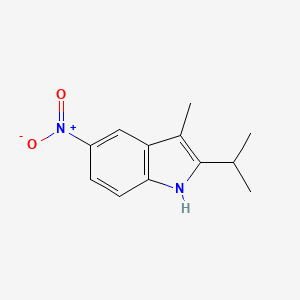
![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid](/img/structure/B6295037.png)
![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)
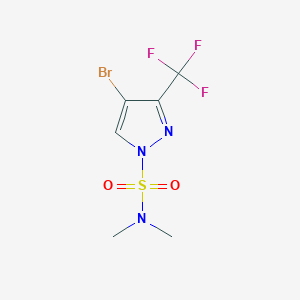
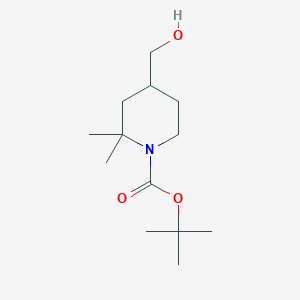
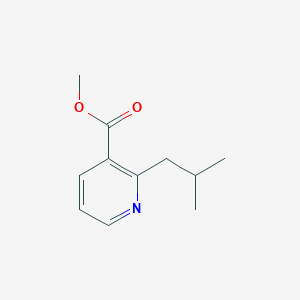
![Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)
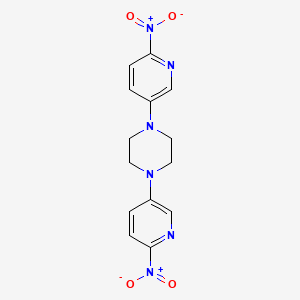
![Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B6295069.png)
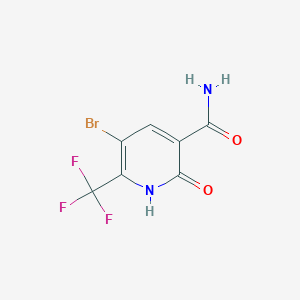
![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)
